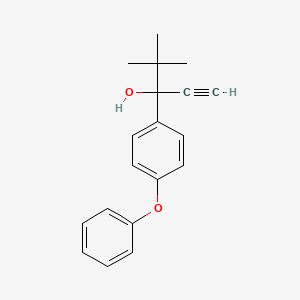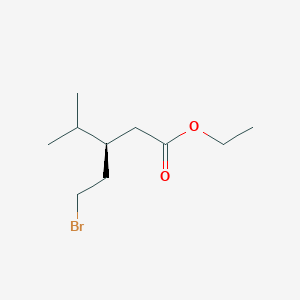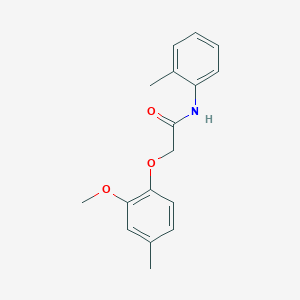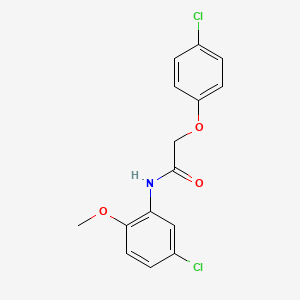
N-(2-hydroxy-4-nitrophenyl)-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE is a chemical compound with the molecular formula C13H12N2O5S and a molecular weight of 308.315 g/mol . This compound is known for its unique structural features, which include a hydroxyl group, a nitro group, and a sulfonanilide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE typically involves the nitration of p-toluenesulfonanilide followed by hydroxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the nitro and hydroxyl groups .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling reactive intermediates and by-products .
化学反応の分析
Types of Reactions: 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonanilide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonanilide group.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonanilides depending on the nucleophile used.
科学的研究の応用
2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the hydroxyl and sulfonanilide groups may contribute to its overall biological activity .
類似化合物との比較
- N-METHYL-2’-NITRO-P-TOLUENESULFONANILIDE
- N-METHYL-P-TOLUENESULFONANILIDE
- N-PHENYL-P-TOLUENESULFONANILIDE
- N-CYANO-P-TOLUENESULFONANILIDE
- P-TOLUENESULFONANILIDE
Comparison: 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. In contrast, similar compounds may lack one or both of these functional groups, resulting in different chemical and biological properties .
特性
CAS番号 |
91956-16-0 |
|---|---|
分子式 |
C13H12N2O5S |
分子量 |
308.31 g/mol |
IUPAC名 |
N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12N2O5S/c1-9-2-5-11(6-3-9)21(19,20)14-12-7-4-10(15(17)18)8-13(12)16/h2-8,14,16H,1H3 |
InChIキー |
WDJRRDHEWSSLQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)


